3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol
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Overview
Description
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as Umemoto’s reagents or other trifluoromethylating agents . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactive properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and bioactivity are valuable in drug development, particularly for designing pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: The compound is used in the production of agrochemicals and materials with improved performance characteristics
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
- 3-(Cyclopropylmethoxy)-5-(difluoromethyl)phenol
- 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline
Uniqueness
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the cyclopropylmethoxy and trifluoromethyl groups imparts distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H11F3O2 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-3-9(15)5-10(4-8)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChI Key |
AXCCHIPRGSJQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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